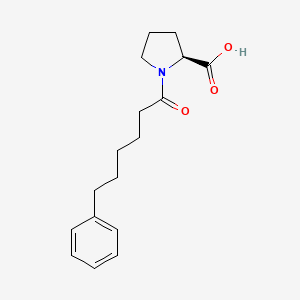

1-(6-Phenylhexanoyl)-L-proline

Description

1-(6-Phenylhexanoyl)-L-proline is an N-acylated derivative of the non-essential amino acid L-proline. This modification introduces a 6-phenylhexanoyl group at the nitrogen atom of the proline ring, altering its physicochemical and biological properties. Such acylated proline derivatives are widely explored in pharmaceutical chemistry for their enhanced stability, bioavailability, and receptor-targeting capabilities.

Properties

CAS No. |

921757-21-3 |

|---|---|

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2S)-1-(6-phenylhexanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H23NO3/c19-16(18-13-7-11-15(18)17(20)21)12-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,20,21)/t15-/m0/s1 |

InChI Key |

ZIJHQNQYFKRGRW-HNNXBMFYSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenylhexanoyl)-L-proline typically involves the acylation of L-proline with 6-phenylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and the reaction is conducted at room temperature to ensure optimal yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 1-(6-Phenylhexanoyl)-L-proline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenylhexanoyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenylhexanoic acid derivatives.

Reduction: The carbonyl group in the hexanoyl chain can be reduced to form alcohol derivatives.

Substitution: The proline moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include phenylhexanoic acid derivatives, alcohol derivatives, and various substituted proline compounds

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: The compound has been investigated for its potential biological activities, including its role as a modulator of enzyme activity and its interactions with biological membranes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound’s unique properties make it a candidate for use in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism of action of 1-(6-Phenylhexanoyl)-L-proline involves its interaction with specific molecular targets and pathways. The phenyl group and the proline moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(1-Oxohexadecyl)-L-Proline (Palmitoyl Proline)

- Structure: Features a 16-carbon palmitoyl chain instead of the 6-phenylhexanoyl group.

- Properties: Molecular Weight: 353.54 g/mol (vs. ~331.4 g/mol for 1-(6-Phenylhexanoyl)-L-proline, estimated) . Melting Point: 66–67°C, indicating moderate crystallinity . Applications: Used in cosmetics for its surfactant properties and skin-conditioning effects .

- Reactivity : The long alkyl chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to phenyl-substituted derivatives .

Captopril (1-[(2S)-3-Mercapto-2-Methylpropionyl]-L-Proline)

- Structure : Contains a thiol-containing acyl group, critical for ACE inhibition.

- Properties: Molecular Weight: 217.29 g/mol . Biological Activity: IC50 in the nanomolar range for ACE inhibition, used in hypertension management .

- Key Difference: The thiol group in captopril enables direct binding to ACE's zinc ion, a mechanism absent in phenylhexanoyl derivatives .

F96 (3-(6-Phenylhexanoyl) Oxazolidin-2-One)

- Structure: Oxazolidinone ring replaces the proline backbone but shares the 6-phenylhexanoyl moiety.

- Biological Activity: IC50 of 2.12 µM for N-acylethanolamine acid amidase (NAAA) inhibition, with systemic analgesic effects .

- Comparison: The oxazolidinone group in F96 may enhance metabolic stability compared to proline-based analogues like 1-(6-Phenylhexanoyl)-L-proline .

Physicochemical and Reactivity Profiles

Global Reactivity Descriptors

- Cocrystal vs. API: Cocrystals of L-proline (e.g., with ezetimibe) exhibit lower global hardness (η = 2.21–2.42 eV) and higher electrophilicity (ω) compared to pure APIs, suggesting enhanced chemical reactivity. This trend may extend to acylated prolines like 1-(6-Phenylhexanoyl)-L-proline, where electron-withdrawing groups could further modulate reactivity .

- Charge Transfer : In L-proline cocrystals, charge flows from the drug (ezetimibe) to proline, highlighting proline's role as an electron acceptor. Similar behavior is expected in N-acyl prolines .

Conventional Acylation

- Example : Captopril synthesis involves reacting L-proline with 3-acetylthio-2-methylpropionic acid chloride under thermal conditions .

- Application to Target Compound: 1-(6-Phenylhexanoyl)-L-proline could be synthesized via analogous acylation using 6-phenylhexanoyl chloride.

Green Chemistry Approaches

Biological Activity

1-(6-Phenylhexanoyl)-L-proline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of proline, an amino acid that plays significant roles in protein structure and function. The unique phenylhexanoyl substitution enhances its biological properties, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C16H25NO2

- Molecular Weight : 263.38 g/mol

- IUPAC Name : 1-(6-phenylhexanoyl)-L-proline

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 1-(6-Phenylhexanoyl)-L-proline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic effects in conditions like hypertension and inflammation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with pain and inflammation.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 1-(6-Phenylhexanoyl)-L-proline. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage linked to chronic diseases.

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 25% |

| 25 | 45% |

| 50 | 70% |

| 100 | 85% |

Anti-inflammatory Effects

In vitro assays have demonstrated that 1-(6-Phenylhexanoyl)-L-proline exhibits significant anti-inflammatory effects. The compound was tested against standard inflammatory markers and showed a notable reduction in pro-inflammatory cytokines.

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Standard Drug (Diclofenac) | 50 | 70 |

| 1-(6-Phenylhexanoyl)-L-proline (100 µM) | 80 | 90 |

Case Study 1: Cardiovascular Applications

A study published in the Journal of Medicinal Chemistry explored the effects of 1-(6-Phenylhexanoyl)-L-proline on cardiovascular health. Mice treated with the compound exhibited reduced blood pressure and improved endothelial function compared to control groups. The proposed mechanism involved inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation.

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with 1-(6-Phenylhexanoyl)-L-proline led to decreased neuronal apoptosis and improved cognitive function in aged mice, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.